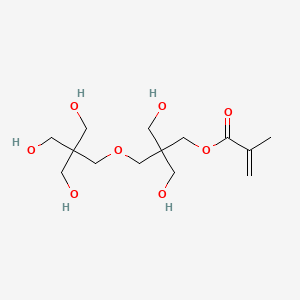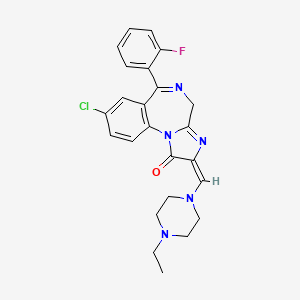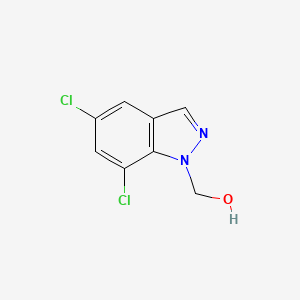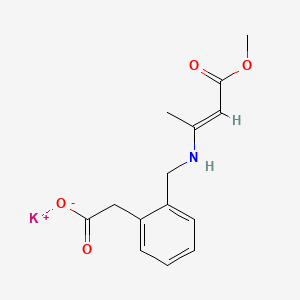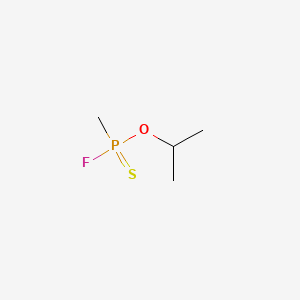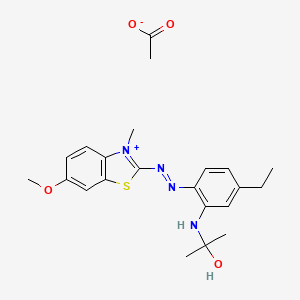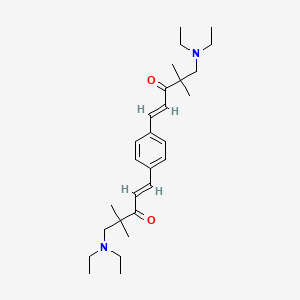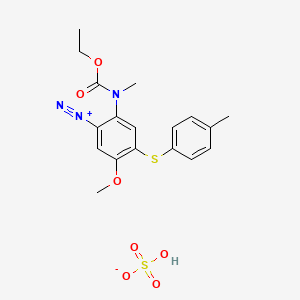
2-((Ethoxycarbonyl)methylamino)-5-methoxy-4-((4-methylphenyl)thio)benzenediazonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 289-281-0, also known as 2-ethylhexyl nitrate, is a chemical compound that belongs to the class of organic nitrates. It is commonly used as a fuel additive to improve the cetane number of diesel fuels, which enhances the combustion efficiency and reduces emissions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol. The reaction involves the use of a nitrating agent, such as nitric acid, in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure the efficient formation of the nitrate ester.
Industrial Production Methods
In industrial settings, the production of 2-ethylhexyl nitrate involves large-scale nitration reactors where 2-ethylhexanol is continuously fed and reacted with nitric acid. The reaction mixture is then subjected to separation and purification processes to isolate the desired product. The final product is often stabilized with additives to prevent decomposition during storage and transportation.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethylhexyl nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles, and the reactions are often carried out under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is 2-ethylhexanol.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
2-ethylhexyl nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of nitrate esters and their decomposition mechanisms.
Biology: It is used in studies related to the biological effects of nitrate esters and their potential toxicity.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a fuel additive to improve the performance of diesel engines and reduce emissions.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl nitrate involves the release of nitrogen dioxide and other reactive nitrogen species upon decomposition. These reactive species enhance the combustion process in diesel engines by promoting the formation of free radicals, which facilitate the oxidation of fuel molecules. The molecular targets include various components of the combustion system, such as fuel molecules and oxygen.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethylhexanol: The precursor to 2-ethylhexyl nitrate, used in various industrial applications.
Methyl nitrate: Another nitrate ester used as a fuel additive.
Ethyl nitrate: Similar in structure and function to 2-ethylhexyl nitrate.
Uniqueness
2-ethylhexyl nitrate is unique due to its specific structure, which provides optimal properties for use as a fuel additive. Its long alkyl chain enhances its solubility in diesel fuels, and its nitrate group provides the necessary reactivity to improve combustion efficiency. Compared to other nitrate esters, 2-ethylhexyl nitrate offers a balance of stability and reactivity, making it a preferred choice in the fuel industry.
Propriétés
Numéro CAS |
86808-51-7 |
|---|---|
Formule moléculaire |
C18H20N3O3S.HO4S C18H21N3O7S2 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[ethoxycarbonyl(methyl)amino]-5-methoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C18H20N3O3S.H2O4S/c1-5-24-18(22)21(3)15-11-17(16(23-4)10-14(15)20-19)25-13-8-6-12(2)7-9-13;1-5(2,3)4/h6-11H,5H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
ZAKBGLKTQSBWHP-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)N(C)C1=CC(=C(C=C1[N+]#N)OC)SC2=CC=C(C=C2)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


